n-Allyl-n-(5-methylisoxazole-3-carbonyl)glycine

Catalog No.
S16158230
CAS No.
M.F
C10H12N2O4
M. Wt
224.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Allyl-n-(5-methylisoxazole-3-carbonyl)glycine

Product Name

n-Allyl-n-(5-methylisoxazole-3-carbonyl)glycine

IUPAC Name

2-[(5-methyl-1,2-oxazole-3-carbonyl)-prop-2-enylamino]acetic acid

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

InChI

InChI=1S/C10H12N2O4/c1-3-4-12(6-9(13)14)10(15)8-5-7(2)16-11-8/h3,5H,1,4,6H2,2H3,(H,13,14)

InChI Key

FWNCORXVKAVOBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC=C)CC(=O)O

n-Allyl-n-(5-methylisoxazole-3-carbonyl)glycine is a chemical compound with the molecular formula C10H12N2O4C_{10}H_{12}N_{2}O_{4} and a molecular weight of approximately 224.21 g/mol. It is characterized by the presence of an allyl group and a 5-methylisoxazole-3-carbonyl moiety attached to the amino acid glycine. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of bioactive molecules.

The reactivity of n-Allyl-n-(5-methylisoxazole-3-carbonyl)glycine can be attributed to its functional groups. The carboxylic acid group can participate in various reactions, such as:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides with amines, which can be useful in synthesizing peptide-like structures.
  • Alkylation: The allyl group can undergo reactions such as allylic bromination or substitution, allowing for further functionalization.

These reactions enhance the compound's utility in synthetic organic chemistry and drug development.

Compounds containing isoxazole derivatives have been studied for their biological activities, including:

  • Anticancer Activity: Isoxazole derivatives have shown potential as inhibitors of various cancer cell lines. Studies indicate that modifications on the isoxazole ring can enhance their potency against specific targets, such as bromodomains involved in cancer progression .
  • Anti-inflammatory Properties: Some derivatives exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.
  • Neuroprotective Effects: Certain isoxazole compounds have been investigated for neuroprotective properties, which may be beneficial in neurodegenerative disorders.

The synthesis of n-Allyl-n-(5-methylisoxazole-3-carbonyl)glycine typically involves several steps:

  • Preparation of 5-Methylisoxazole: This can be synthesized from readily available precursors through cyclization reactions.
  • Formation of the Carbonyl Group: The introduction of a carbonyl group can be achieved via oxidation of alcohols or other suitable methods.
  • Coupling with Glycine: The final step involves coupling the modified isoxazole with glycine, often using coupling agents like carbodiimides to facilitate the reaction.

These methods allow for the generation of n-Allyl-n-(5-methylisoxazole-3-carbonyl)glycine with controlled purity and yield.

n-Allyl-n-(5-methylisoxazole-3-carbonyl)glycine has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery targeting cancer and inflammatory diseases.
  • Research Tools: Its unique structure makes it useful for studying specific biological pathways and mechanisms, particularly those involving bromodomains.
  • Chemical Probes: It can be employed as a chemical probe to investigate protein interactions and cellular processes.

Interaction studies are crucial for understanding how n-Allyl-n-(5-methylisoxazole-3-carbonyl)glycine interacts with biological targets. Research indicates that isoxazole derivatives can bind to specific proteins involved in critical cellular processes, such as:

  • Bromodomain Proteins: These proteins play essential roles in chromatin remodeling and gene expression regulation .
  • Enzymatic Targets: The compound may inhibit or modulate enzyme activity, impacting metabolic pathways relevant to disease states.

These interactions highlight the importance of structure-activity relationships in optimizing the compound's efficacy.

n-Allyl-n-(5-methylisoxazole-3-carbonyl)glycine shares structural features with several related compounds. Here are some similar compounds along with their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
5-MethylisoxazoleIsoxazole ringKnown for its role in medicinal chemistry
n-Allyl GlycineGlycine backbone with an allyl groupSimpler structure, less bioactive than its derivative
4-Methoxybenzyl GlycineAromatic substitution on glycineExhibits different biological activities compared to n-Allyl derivative
Isoxazole Derivatives (general)Varying substitutions on isoxazoleBroad range of biological activities

The uniqueness of n-Allyl-n-(5-methylisoxazole-3-carbonyl)glycine lies in its combination of an allyl group and a specific isoxazole derivative, which may enhance its selectivity and potency against particular biological targets compared to simpler analogs.

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

224.07970687 g/mol

Monoisotopic Mass

224.07970687 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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